![molecular formula C8H4N2O5 B3066048 2,5-Dinitrobenzofuran CAS No. 69227-69-6](/img/structure/B3066048.png)
2,5-Dinitrobenzofuran
Overview
Description
“2,5-Dinitrobenzofuran” is a chemical compound with the molecular formula C8H4N2O5 . It is a type of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .
Molecular Structure Analysis
The molecular structure of “2,5-Dinitrobenzofuran” consists of a benzofuran core with two nitro groups attached at the 2 and 5 positions .
Chemical Reactions Analysis
Benzofuran compounds, including “2,5-Dinitrobenzofuran”, are suitable substrates for various conjugated addition reactions and pericyclic processes . These compounds are also used in the dearomatization of the furan ring .
Scientific Research Applications
Chemistry and Antibacterial Activity
- Chemistry and Antibacterial Activity: Nitrobenzofurans, including derivatives like 2,5-Dinitrobenzofuran, have been studied for their antibacterial properties. 2-Methyl-3-nitrobenzofuran and its derivatives are bacteriostatic, with activity similar to nitrofurazone. These compounds have shown potential in targeting bacterial strains like E. coli and Staphylococcus aureus, exhibiting both potent antibacterial effects and a degree of stability in solution (Powers, 1976).
Agricultural Applications
- Agricultural Applications: Research into derivatives of 2,5-Dinitrobenzofuran, such as 2-methyl-5-nitrobenzoxazole and its dinitroderivatives, has explored their use in agriculture. These compounds have been evaluated for their effects on the growth rate and development of agricultural plants like wheat, showing positive influences on growth, immune enhancement, and stress resistance (Mukhtorov et al., 2019).
Antitubercular Properties
- Antitubercular Properties: Derivatives of 2,5-Dinitrobenzofuran have been developed as antitubercular agents. Compounds like 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles have shown outstanding in vitro activity against Mycobacterium tuberculosis. Their selective antimycobacterial effect, coupled with low toxicity in mammalian cell lines, highlights their potential in treating tuberculosis (Karabanovich et al., 2016).
Safety and Hazards
While specific safety and hazard information for “2,5-Dinitrobenzofuran” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Benzofuran compounds, including “2,5-Dinitrobenzofuran”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research in this area may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
properties
IUPAC Name |
2,5-dinitro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDRIKGMSQONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318349 | |
Record name | 2,5-Dinitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrobenzofuran | |
CAS RN |
69227-69-6 | |
Record name | NSC329128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dinitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.